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Compound of Interest

Compound Name: SN-008

Cat. No.: B7382933 Get Quote

This guide provides a comprehensive comparison of the preclinical efficacy and mechanism of

action of ZM008, a novel anti-LLT1 antibody, against a placebo/control group in various cancer

models. The data presented herein is intended for researchers, scientists, and professionals in

the field of drug development to facilitate an objective evaluation of ZM008's therapeutic

potential.

Mechanism of Action
ZM008 is a fully human IgG1 monoclonal antibody that targets the C-type lectin-like receptor

LLT1 (also known as CLEC2D), which is expressed on various tumor cells. LLT1 interacts with

its receptor, CD161, found on Natural Killer (NK) cells and a subset of T cells. This interaction

inhibits the cytotoxic activity of these immune cells, allowing cancer cells to evade immune

surveillance. ZM008 functions by blocking the LLT1-CD161 interaction, thereby unleashing the

anti-tumor activity of NK and T cells. This process is believed to convert immunologically "cold"

tumors, which are unresponsive to immunotherapy, into "hot" tumors with an active immune

infiltrate.[1][2]
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Caption: ZM008 blocks the inhibitory LLT1-CD161 interaction, activating NK and T cells.

Efficacy in Preclinical Models
In Vitro Cytotoxicity
ZM008 has demonstrated the ability to enhance the cytotoxic activity of human NK cells

against tumor cell lines in vitro.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b7382933?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7382933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Target Cells Effector Cells Outcome

PC3 Prostate Cancer Human NK Cells
Significant cytotoxicity

observed

K562

Chronic Myelogenous

Leukemia (MHC-

negative)

Human NK Cells
Significant cytotoxicity

observed

Data summarized from publicly available research abstracts.[2]

In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of ZM008 was evaluated in a humanized mouse xenograft model.

Model Treatment Group Dosage
Tumor Growth
Inhibition

HuNOG-PC3

Xenograft
ZM008 10 mg/kg Significant inhibition

HuNOG-PC3

Xenograft
Vehicle Control N/A

Continued tumor

growth

Data summarized from publicly available research abstracts.[2]
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Caption: Workflow for the HuNOG-PC3 xenograft study.

Pharmacodynamics and Immune Cell Infiltration
Treatment with ZM008 led to a significant change in the tumor microenvironment (TME),

characterized by an influx of immune cells.

Biomarker Effect of ZM008 Implication

CD8+ T Cells High infiltration into TME
Enhanced cytotoxic T cell

response

CD56+ NK Cells High infiltration into TME
Enhanced NK cell-mediated

killing

This infiltration suggests a transformation of the tumor from "cold" to "hot".[2]

Experimental Protocols
In Vitro Cytotoxicity Assays
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Cell Lines: PC3 (prostate cancer) and K562 (chronic myelogenous leukemia) were used as

target cells.

Effector Cells: Human Natural Killer (NK) cells were isolated and used as effector cells.

Method: Target cells were co-cultured with NK cells in the presence of varying concentrations

of ZM008 or an isotype control antibody. Cell viability was assessed using standard assays

(e.g., LDH release or chromium-51 release assays). The activation of NK cells was

measured by flow cytometry for markers such as CD69, NKG2D, CD107a, and IFN-γ.[2]

HuNOG-PC3 Xenograft Model
Animal Model: HuNOG-EXL mice, which are immunodeficient mice transplanted with human

hematopoietic stem cells, leading to the development of a human immune system, were

used.

Tumor Implantation: PC3 prostate cancer cells were subcutaneously implanted into the mice.

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and

control groups. The treatment group received ZM008 at a dose of 10 mg/kg, while the control

group received a vehicle control.[2]

Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors

were excised for immunohistochemical analysis to assess the infiltration of immune cells

(CD8+ T cells and CD56+ NK cells) into the tumor microenvironment.[2]

Safety and Toxicology Studies
Animal Model: Cynomolgus monkeys were used to assess the safety, pharmacokinetics, and

toxicokinetics of ZM008.

Dosing: Animals were dosed with ZM008 weekly for 4 weeks at doses up to 125 mg/kg.

Observations: The studies indicated that ZM008 was well-tolerated with no mortality or

adverse reactions observed. The half-life of ZM008 was determined to be up to 259 hours.[3]
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The preclinical data for ZM008 demonstrates a promising anti-tumor effect driven by the

activation of both NK and T cells. The in vivo studies show significant tumor growth inhibition

and a favorable alteration of the tumor microenvironment. These findings, coupled with a good

safety profile in non-human primates, support the continued clinical development of ZM008 as

a potential immunotherapy for solid tumors.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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